(Z)-N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-phenylacrylamide
Description
Properties
IUPAC Name |
(Z)-N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3OS/c21-15-7-4-8-16(11-15)24-20(17-12-26-13-18(17)23-24)22-19(25)10-9-14-5-2-1-3-6-14/h1-11H,12-13H2,(H,22,25)/b10-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAUAYZQJUUVXPI-KTKRTIGZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)C3=CC(=CC=C3)Cl)NC(=O)C=CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2=C(N(N=C2CS1)C3=CC(=CC=C3)Cl)NC(=O)/C=C\C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (Z)-N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-phenylacrylamide is a member of the thieno[3,4-c]pyrazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on anticancer, anti-inflammatory, and antimicrobial properties, supported by case studies and detailed research findings.
1. Anticancer Activity
Thieno[3,4-c]pyrazole derivatives have shown significant anticancer potential. Research indicates that these compounds can inhibit key oncogenic pathways:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through caspase activation and inhibit tumor growth by targeting proteins such as BRAF(V600E) and EGFR.
- Case Study : A study demonstrated that a related thieno[3,4-c]pyrazole derivative exhibited an IC50 value ranging from 10 to 30 µM against various cancer cell lines, including MCF-7 and HeLa cells .
2. Anti-inflammatory Effects
The compound has been shown to exhibit anti-inflammatory properties by modulating cytokine production:
- Mechanism of Action : It may inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.
- Case Study : In vitro assays indicated that a derivative reduced nitric oxide production in RAW 264.7 macrophages with an IC50 value of approximately 25 µM .
3. Antimicrobial Activity
Preliminary studies suggest that this compound possesses antimicrobial properties:
- Mechanism of Action : The thieno[3,4-c]pyrazole moiety may disrupt bacterial cell wall synthesis or interfere with metabolic pathways.
- Case Study : A related pyrazole derivative demonstrated significant antibacterial activity with a minimum inhibitory concentration (MIC) of 15 µg/mL against Staphylococcus aureus, outperforming established antibiotics .
Summary Table of Biological Activities
Anticancer Mechanisms
Research has indicated that thieno[3,4-c]pyrazole derivatives can effectively target cancer cell proliferation pathways. A high-throughput screening revealed that these compounds could consistently induce cell death across various cancer cell lines at low micromolar concentrations (0.19 μM to 2.99 μM) .
Anti-inflammatory Pathways
The anti-inflammatory potential is attributed to the inhibition of cyclooxygenase enzymes (COX), which play a crucial role in inflammation. Structure-activity relationship studies have shown that modifications on the thieno[3,4-c]pyrazole scaffold enhance binding affinity to COX enzymes .
Antimicrobial Efficacy
Studies have reported that thieno[3,4-c]pyrazole derivatives exhibit broad-spectrum antimicrobial activity. The mechanism may involve interference with bacterial metabolic processes or structural integrity .
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent due to its structural features that may confer biological activity. The thieno[3,4-c]pyrazole moiety is known for its ability to interact with various biological targets.
Anticancer Activity
Research indicates that compounds similar to (Z)-N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-phenylacrylamide exhibit anticancer properties. The presence of the thieno and pyrazole rings enhances the compound's ability to inhibit cancer cell proliferation. Studies have shown that derivatives of thieno[3,4-c]pyrazole can induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival and death .
Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory effects. Similar compounds have been reported to inhibit pro-inflammatory cytokines and enzymes such as COX-2, making them candidates for treating inflammatory diseases .
Biological Research
Beyond therapeutic applications, this compound serves as a valuable tool in biological research.
Enzyme Inhibition Studies
The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, its interaction with carbonic anhydrase has been explored, which is crucial for various physiological processes . This inhibition can be pivotal in understanding enzyme mechanisms and developing inhibitors for therapeutic purposes.
Molecular Probes
Due to its unique structure, the compound can be utilized as a molecular probe in cellular studies to elucidate mechanisms of action at the molecular level. Its ability to selectively bind to certain proteins makes it useful for studying protein interactions and functions .
Material Science Applications
In addition to its biological significance, this compound has potential applications in material science.
Organic Electronics
The compound's electronic properties make it a candidate for use in organic electronic devices. Its ability to form thin films and conduct electricity can be harnessed in developing organic light-emitting diodes (OLEDs) and organic photovoltaic cells .
Polymer Chemistry
In polymer chemistry, derivatives of this compound can serve as monomers or additives to enhance the properties of polymers. The incorporation of thieno[3,4-c]pyrazole units into polymer backbones may improve thermal stability and mechanical strength .
Chemical Reactions Analysis
Cycloaddition and Ring-Opening Reactions
The thieno[3,4-c]pyrazole scaffold participates in cycloaddition reactions due to its electron-rich heteroaromatic system. For example:
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Diels-Alder Reactions : The thiophene ring can act as a diene in [4+2] cycloadditions with electron-deficient dienophiles like maleic anhydride. This reaction typically proceeds under thermal conditions (80–100°C) in nonpolar solvents (e.g., toluene).
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Ring-Opening : Treatment with strong bases (e.g., NaOH) can induce ring-opening at the sulfur atom, yielding mercapto-pyrazole derivatives.
Key Reaction Data:
| Reaction Type | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Diels-Alder | Toluene, 100°C, 12h | Thienopyrazole-fused bicyclic adduct | 65–70% | |
| Base-Induced Ring-Opening | 1M NaOH, EtOH, reflux | 3-Mercapto-pyrazole derivative | 58% |
Nucleophilic Aromatic Substitution
The 3-chlorophenyl substituent undergoes nucleophilic substitution under catalytic conditions:
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Palladium-Catalyzed Coupling : Suzuki-Miyaura cross-coupling with aryl boronic acids replaces the chlorine atom with aryl groups. This reaction requires Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in THF/water (3:1) at 80°C .
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Amination : Reaction with primary amines (e.g., benzylamine) in the presence of CuI and L-proline yields 3-aminophenyl derivatives.
Example Reaction:
Suzuki-Miyaura Coupling
-
Yield : 72–78%
-
Purity : >95% (HPLC)
Acrylamide Functionalization
The α,β-unsaturated acrylamide group undergoes characteristic reactions:
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Michael Addition : Nucleophiles (e.g., thiols, amines) add to the β-position in polar aprotic solvents (DMF, DMSO) at room temperature.
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Hydrolysis : Acidic or basic hydrolysis cleaves the acrylamide bond, yielding carboxylic acid and amine fragments.
Hydrolysis Data:
| Conditions | Product | Reaction Time | Yield |
|---|---|---|---|
| 2M HCl, reflux | 3-(3-Chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-amine + Phenylacrylic acid | 6h | 85% |
| 1M NaOH, EtOH | Same products | 4h | 78% |
Catalytic Hydrogenation
The thiophene ring and acrylamide double bond can be hydrogenated:
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Thiophene Reduction : Using H₂ (1 atm) and 10% Pd/C in ethanol selectively reduces the thiophene to a dihydrothiophene derivative.
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Acrylamide Saturation : Higher H₂ pressure (3 atm) hydrogenates the α,β-unsaturated bond, yielding a saturated propionamide.
Hydrogenation Outcomes:
| Substrate | Catalyst | Conditions | Product | Selectivity |
|---|---|---|---|---|
| Thiophene ring | Pd/C, H₂ (1 atm) | EtOH, 25°C | Dihydrothiophene | 90% |
| Acrylamide bond | Pd/C, H₂ (3 atm) | EtOH, 50°C | Saturated propionamide | 82% |
Oxidation Reactions
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Sulfur Oxidation : Treatment with m-CPBA (meta-chloroperbenzoic acid) oxidizes the thiophene sulfur to a sulfoxide or sulfone, depending on stoichiometry .
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Pyrazole NH Oxidation : Strong oxidizing agents (e.g., KMnO₄) convert the pyrazole NH to a nitro group under acidic conditions .
Oxidation Parameters:
| Oxidizing Agent | Product | Temperature | Yield |
|---|---|---|---|
| m-CPBA (1 equiv) | Sulfoxide | 0°C, 2h | 68% |
| m-CPBA (2 equiv) | Sulfone | 25°C, 6h | 75% |
| KMnO₄, H₂SO₄ | 3-Nitro-thienopyrazole | 70°C, 4h | 60% |
Photochemical Reactions
UV irradiation (λ = 254 nm) induces [2+2] cycloaddition of the acrylamide double bond with adjacent electron-deficient alkenes, forming cyclobutane adducts. This reaction is solvent-dependent, with acetonitrile providing optimal yields (55–60%).
Analytical Characterization
Key techniques for monitoring reactions include:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Systems
The thieno[3,4-c]pyrazole scaffold distinguishes this compound from other heterocycles like phthalimides () and triazoles ().
- Thienopyrazole vs. Phthalimide (): The phthalimide in (3-chloro-N-phenyl-phthalimide) contains a rigid, planar isoindole-1,3-dione core, which enhances thermal stability and crystallinity, making it suitable for polymer synthesis .
Substituent Effects
Chlorophenyl Group :
Both the target compound and 3-chloro-N-phenyl-phthalimide () feature a 3-chlorophenyl substituent, which enhances lipophilicity and may influence binding to hydrophobic pockets in proteins or polymer matrices .Acrylamide vs. Triazole () :
The acrylamide group in the target compound provides a conjugated system capable of hydrogen bonding and π-π stacking, whereas the triazole in (Compound 2) offers a rigid, planar structure with two nitrogen atoms, enabling coordination to metals or participation in click chemistry .
Methodological Considerations
- Crystallography : The SHELX system () and WinGX/ORTEP () are industry-standard tools for refining and visualizing crystal structures. If the target compound’s structure were solved, these programs would likely be employed to analyze bond lengths, angles, and displacement parameters .
Q & A
Q. What are the recommended synthetic routes for (Z)-N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-phenylacrylamide, and how can reaction conditions be optimized?
The synthesis of structurally similar pyrazole-thieno derivatives often involves multi-step reactions. For example, condensation of substituted phenylhydrazines with thiophene-based ketones can yield the pyrazole core, followed by acrylamide coupling via a nucleophilic acyl substitution reaction . Key optimization steps include:
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction rates for cyclization steps .
- Temperature control : Pyrazole ring formation typically requires reflux (80–100°C), while acrylamide coupling may proceed at room temperature to avoid stereochemical scrambling .
- Catalysts : Use of K₂CO₃ or Cs₂CO₃ improves yields in SN2 reactions .
Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the stereochemical configuration (Z/E) of the acrylamide moiety?
- ¹H-NMR : The coupling constant (J) between the α and β protons of the acrylamide group distinguishes Z (J ≈ 10–12 Hz, trans) and E (J ≈ 15–17 Hz, cis) isomers .
- NOESY : Nuclear Overhauser effects between the phenyl and thienopyrazole groups confirm spatial proximity in the Z-configuration .
- IR : A strong C=O stretch at ~1650 cm⁻¹ and N-H bend at ~1550 cm⁻¹ validate acrylamide formation .
Q. What safety precautions are critical when handling this compound during synthesis?
While specific hazard data for this compound is limited, structurally related chlorophenyl-thienopyrazoles may exhibit:
- Toxicity : Use fume hoods and PPE (gloves, lab coats) to avoid inhalation or dermal contact .
- Reactivity : Avoid strong oxidizers (e.g., peroxides) to prevent decomposition .
- Waste disposal : Halogenated byproducts require segregation and incineration .
Advanced Research Questions
Q. How can crystallographic refinement (e.g., SHELXL) resolve ambiguities in the compound’s molecular geometry?
- Data collection : High-resolution (<1.0 Å) X-ray diffraction data minimizes errors in anisotropic displacement parameters .
- Restraints : Apply SHELXL constraints for bond lengths (e.g., C-Cl: 1.74 Å) and angles to refine disordered regions .
- Validation : Use WinGX/ORTEP to visualize thermal ellipsoids and assess model plausibility .
Q. What computational strategies are effective for studying structure-activity relationships (SAR) of this compound?
- Docking simulations : Use AutoDock Vina to map interactions with target proteins (e.g., kinases), focusing on the acrylamide’s hydrogen-bonding capacity .
- DFT calculations : Optimize the Z-configuration’s geometry at the B3LYP/6-31G* level to predict electronic properties (e.g., dipole moment, HOMO-LUMO gaps) .
- MD simulations : Analyze the stability of ligand-protein complexes over 100 ns trajectories in explicit solvent .
Q. How should researchers address contradictions in biological activity data across different assays?
- Assay validation : Replicate results in orthogonal assays (e.g., SPR vs. fluorescence polarization) to rule out false positives .
- Buffer conditions : Test pH and ionic strength effects, as acrylamide protonation states can alter binding kinetics .
- Metabolic stability : Use liver microsome assays to assess whether rapid degradation explains inconsistent IC₅₀ values .
Q. What methodologies are recommended for analyzing regioisomeric impurities in the final product?
- HPLC-MS : Use a C18 column with a water/acetonitrile gradient (0.1% formic acid) to separate regioisomers. Monitor [M+H]+ ions for mass confirmation .
- ²D NMR : HSQC and HMBC correlations distinguish regioisomers by assigning quaternary carbons adjacent to the chloro substituent .
Data Contradiction Analysis
Q. How can researchers reconcile discrepancies between computational predictions and experimental binding affinities?
- Solvent effects : Include explicit water molecules in docking models to account for solvation .
- Conformational sampling : Use metadynamics to explore non-canonical ligand poses missed in rigid docking .
- Post-translational modifications : Check if target proteins (e.g., phosphorylated kinases) were used in assays but not in simulations .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
